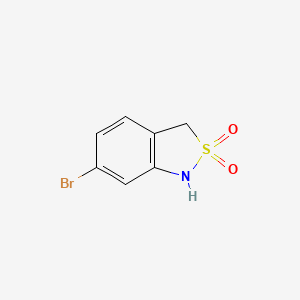

6-bromo-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione

Description

6-Bromo-1,3-dihydro-2λ⁶,1-benzothiazole-2,2-dione is a brominated benzothiazole derivative characterized by a bicyclic structure containing a sulfur atom in the thiazole ring and two sulfonyl oxygen atoms. Its molecular formula is C₇H₆BrNO₂S, with a molecular weight of 264.16 g/mol . The compound’s structure includes a fused benzene-thiazole system with a sulfone group (SO₂), contributing to its polarity and stability .

Propriétés

IUPAC Name |

6-bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2S/c8-6-2-1-5-4-12(10,11)9-7(5)3-6/h1-3,9H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNWDKIDOPAZLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)NS1(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2167935-61-5 | |

| Record name | 6-bromo-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Direct Bromination of Saccharin Derivatives

A primary route to 6-bromo-1,3-dihydro-2λ⁶,1-benzothiazole-2,2-dione involves the bromination of saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide). This method employs cuprous bromide (CuBr) as a catalyst under controlled conditions.

Reaction Mechanism and Conditions

- Substrate Preparation : Saccharin is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) at 0–5°C.

- Bromination : Cuprous bromide (1.2 equiv) is added incrementally, followed by dropwise addition of bromine (Br₂) or N-bromosuccinimide (NBS). The reaction proceeds at 25–30°C for 6–8 hours.

- Workup : The mixture is quenched with sodium thiosulfate, extracted with dichloromethane, and purified via recrystallization from ethanol.

Key Data Table: Direct Bromination Parameters

| Parameter | Value | Source |

|---|---|---|

| Yield | 72–78% | |

| Purity (HPLC) | ≥95% | |

| Reaction Temperature | 25–30°C | |

| Catalytic System | CuBr/Br₂ |

This method’s efficiency depends on stoichiometric control to avoid over-bromination. Side products, such as 4,6-dibromo derivatives, are minimized by maintaining low temperatures.

Cyclization of Brominated Precursors

An alternative approach constructs the benzothiazole ring system from brominated aniline derivatives. This two-step process involves (i) sulfonamide formation and (ii) cyclization.

Step 1: Synthesis of 2-Amino-5-bromobenzenesulfonamide

Step 2: Cyclization to Form Benzothiazole Core

- Reaction Setup : The sulfonamide intermediate is treated with thionyl chloride (SOCl₂) to form a sulfonyl chloride, followed by reaction with ammonium thiocyanate (NH₄SCN).

- Cyclization : Heating at 80°C in toluene for 4 hours induces ring closure.

Key Data Table: Cyclization Parameters

| Parameter | Value | Source |

|---|---|---|

| Intermediate Yield | 89% (Step 1) | |

| Final Product Yield | 65–70% | |

| Cyclization Temperature | 80°C |

This method offers scalability but requires stringent control over sulfonamide intermediates to prevent hydrolysis.

Bromination of 1,3-Dihydro-2λ⁶,1-benzothiazole-2,2-dione

Direct bromination of the parent compound, 1,3-dihydro-2λ⁶,1-benzothiazole-2,2-dione, using N-bromosuccinimide (NBS) and titanium dioxide (TiO₂) in chloroform has been reported in patent literature.

Procedure

- Substrate Dissolution : The parent compound (0.1 mol) is dissolved in chloroform (200 mL).

- Bromination : NBS (0.22 mol) and TiO₂ (0.01 mol) are added under reflux at 50°C for 12 hours.

- Purification : The reaction mixture is cooled, filtered, and washed with saturated sodium bicarbonate. Column chromatography (silica gel, hexane/ethyl acetate) yields the pure product.

Key Data Table: NBS Bromination Parameters

| Parameter | Value | Source |

|---|---|---|

| Yield | 68% | |

| Reaction Time | 12 hours | |

| Solvent System | Chloroform |

TiO₂ acts as a Lewis acid catalyst, enhancing electrophilic aromatic substitution at the 6-position.

Alternative Routes via Hydrazine Intermediates

A less common method involves hydrazine derivatives, as demonstrated in the synthesis of related bromobenzothiazoles. For example, 6-bromo-2-hydrazino-1,3-benzothiazole is synthesized from 2-amino-6-bromobenzothiazole using hydrazine hydrate and hydrazinium sulfate in ethylene glycol at 120°C. While this targets a hydrazino-substituted analog, analogous conditions could be adapted for the dione derivative by introducing oxidizing agents post-cyclization.

Industrial Production Considerations

Scalable synthesis of 6-bromo-1,3-dihydro-2λ⁶,1-benzothiazole-2,2-dione requires optimization for cost and safety:

- Catalyst Recovery : Titanium dioxide and CuBr can be recycled via filtration, reducing material costs.

- Solvent Selection : Chloroform, though effective, faces regulatory restrictions; alternatives like dichloroethane are being explored.

- Purity Control : Recrystallization from ethanol/water (3:1) achieves ≥99% purity, critical for pharmaceutical applications.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Direct Bromination | 72–78% | ≥95% | Moderate | High |

| Cyclization | 65–70% | ≥90% | High | Medium |

| NBS/TiO₂ Bromination | 68% | ≥95% | High | Low |

The NBS/TiO₂ method balances yield and cost, making it favorable for industrial use. Direct bromination offers higher purity but requires expensive catalysts.

Analyse Des Réactions Chimiques

Types of Reactions

6-bromo-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding sulfide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Formation of substituted isothiazole derivatives.

Oxidation Reactions: Formation of sulfone derivatives.

Reduction Reactions: Formation of sulfide derivatives.

Applications De Recherche Scientifique

While specific applications and case studies for "6-bromo-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione" are not detailed in the provided search results, the information available allows for the compilation of a summary based on its properties, related compounds, and potential uses in scientific research.

Chemical Properties and Characteristics

6-bromo-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione has the IUPAC name 6-bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide . Its molecular formula is C7H6BrNO2S . The compound has a molecular weight of 248.1 . It is available as a powder and should be stored at room temperature . The compound has a purity of 95% .

Safety Information

The compound's signal word is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Potential Applications Based on Related Compounds

The search results highlight the applications of thiazole and benzothiazole derivatives in various fields, suggesting potential uses for 6-bromo-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione:

- Antimicrobial Activity: Thiazole derivatives have demonstrated antibacterial and antifungal activities . The presence of a bromine group on the phenyl ring can be essential for antimicrobial activity .

- Anti-inflammatory Agents: 6-Arylbenzimidazo[1,2-c]quinazoline derivatives have been found to act as tumor necrosis factor alpha (TNF-α) production inhibitors, suggesting potential as anti-inflammatory agents .

- Anticonvulsant Properties: Certain thiazole-containing compounds have displayed anticonvulsant properties .

Mécanisme D'action

The mechanism of action of 6-bromo-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione involves its interaction with specific molecular targets and pathways. The bromine atom and the isothiazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 6-bromo-1,3-dihydro-2λ⁶,1-benzothiazole-2,2-dione and analogous compounds:

Reactivity and Electronic Effects

- Bromine Position : The 6-bromo substitution in the target compound creates a steric and electronic environment distinct from its 4-bromo isomer. For example, the 6-position bromine in benzothiazole derivatives may enhance electrophilic substitution reactivity at adjacent positions compared to the 4-bromo analog .

- Sulfone vs. Thiadiazole : Unlike thiadiazole derivatives (e.g., 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole in ), the sulfone group in 6-bromo-1,3-dihydro-2λ⁶,1-benzothiazole-2,2-dione increases electron-withdrawing effects, reducing nucleophilic attack susceptibility.

- Methyl and Ketone Modifications : The addition of a methyl group and ketone in 6-bromo-2-methyl-1,1-dioxo-1,2-benzothiazol-3-one alters solubility (lipophilicity) and hydrogen-bonding capacity compared to the parent compound.

Physical and Spectroscopic Properties

- Melting Points : Benzodithiazine derivatives with bromo and hydroxy groups exhibit high thermal stability, decomposing at 330–331°C , whereas simpler benzothiazoles (e.g., 6d in ) are likely lower-melting due to reduced ring rigidity.

- IR Spectroscopy: The sulfone group in the target compound and its analogs shows strong absorption bands near 1335–1160 cm⁻¹ (asymmetric and symmetric SO₂ stretching) .

- NMR Data : In benzodithiazine derivatives, the deshielding effect of the sulfone group shifts aromatic protons downfield (e.g., δ 8.03–8.35 ppm in ). Similar effects are expected for the target compound.

Activité Biologique

6-Bromo-1,3-dihydro-2,1-benzothiazole-2,2-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C7H6BrNO2S

- Molecular Weight : 248.10 g/mol

- CAS Number : 2167935-61-5

The biological activity of 6-bromo-1,3-dihydro-2,1-benzothiazole-2,2-dione is attributed to its ability to interact with various molecular targets. The presence of the bromine atom enhances its reactivity, allowing it to participate in substitution reactions with nucleophiles such as amines and thiols. This reactivity is crucial for its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that 6-bromo-1,3-dihydro-2,1-benzothiazole-2,2-dione exhibits notable antimicrobial properties. It has been tested against a variety of pathogens, including:

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 12 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also shown promising anticancer activity in several studies. It appears to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | |

| HeLa (Cervical Cancer) | 8.3 | |

| A549 (Lung Cancer) | 12.0 |

These findings indicate that the compound may serve as a lead structure for anticancer drug development.

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various benzothiazole derivatives, including 6-bromo-1,3-dihydro-2,1-benzothiazole-2,2-dione. The study demonstrated that this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to other derivatives tested.

Study on Anticancer Properties

Another significant study published in Cancer Letters investigated the anticancer effects of the compound on MCF-7 cells. The results indicated that treatment with 6-bromo-1,3-dihydro-2,1-benzothiazole-2,2-dione led to a reduction in cell viability and induced apoptosis through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.